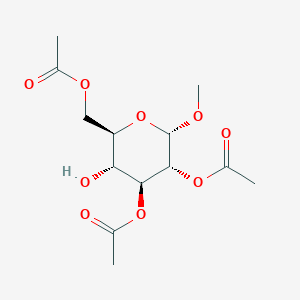
3'-Chloro-3'-deoxy-5'-O-tritylthymidine
Übersicht
Beschreibung
3’-Chloro-3’-deoxy-5’-O-tritylthymidine is an organic compound with the molecular formula C29H27ClN2O4 and a molecular weight of 502.17 g/mol . It is a derivative of thymidine, a nucleoside component of DNA, and is primarily used in nucleic acid synthesis and research . This compound is known for its stability at room temperature and its solubility in solvents like dichloromethane and dimethyl sulfoxide (DMSO) .
Wissenschaftliche Forschungsanwendungen
3’-Chloro-3’-deoxy-5’-O-tritylthymidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Nucleic Acid Synthesis: It serves as a starting material for the synthesis of DNA sequences.
Hybridization Probes: It is used in the preparation of hybridization probes for detecting specific DNA sequences.
Fluorescent Probes: It acts as a precursor for fluorescent probes used in various biological assays.
Antiviral Research: The compound is a key intermediate in the synthesis of antiviral drugs targeting diseases like HIV and hepatitis C.
Wirkmechanismus
Target of Action
3’-Chloro-3’-deoxy-5’-O-tritylthymidine, also known as 3’-Chloro-3’-deoxy-5’-O-(triphenylmethyl)thymidine, is primarily used in nucleic acid synthesis and research . It serves as a precursor compound in the synthesis of DNA sequences, hybridization probes, and fluorescent probes .
Action Environment
The compound is a white to off-white crystalline solid and is stable at room temperature . It needs to be handled and stored properly due to its potential environmental impact and toxicity . It should be kept away from fire sources and strong oxidizers to prevent fire or explosion .
Vorbereitungsmethoden
The synthesis of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine typically involves multiple steps of organic synthesis. One common method includes the protection of the 5’-hydroxyl group of thymidine with a trityl group, followed by the chlorination of the 3’-hydroxyl group . The reaction conditions often involve the use of reagents like trityl chloride and thionyl chloride under anhydrous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Analyse Chemischer Reaktionen
3’-Chloro-3’-deoxy-5’-O-tritylthymidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The trityl group can be removed using acidic conditions to yield the free nucleoside.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include acids for deprotection, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction and conditions employed.
Vergleich Mit ähnlichen Verbindungen
3’-Chloro-3’-deoxy-5’-O-tritylthymidine can be compared with other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral medication.
3’-Fluoro-3’-deoxythymidine: Another nucleoside analog with antiviral properties.
5’-O-Tritylthymidine: Similar in structure but lacks the chlorine substitution at the 3’ position.
The uniqueness of 3’-Chloro-3’-deoxy-5’-O-tritylthymidine lies in its specific substitution pattern and protective group, which confer distinct reactivity and applications in nucleic acid chemistry .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBVZHGDVFKZMX-JIMJEQGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570279 | |
| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34627-62-8 | |
| Record name | 3'-Chloro-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















